3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a furan ring, a thiomorpholine moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-thiomorpholine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the fluorine atom and the methoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would produce the corresponding amine.
Scientific Research Applications
3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the furan and thiomorpholine moieties contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzamide is unique due to the combination of its fluorine atom, furan ring, and thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-23-16-5-4-13(11-14(16)19)18(22)20-12-15(17-3-2-8-24-17)21-6-9-25-10-7-21/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNFATBHZVPDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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